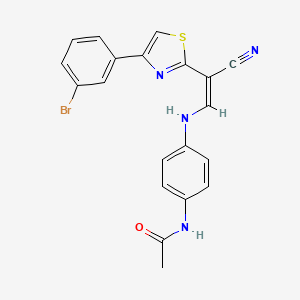

(Z)-N-(4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN4OS/c1-13(26)24-18-7-5-17(6-8-18)23-11-15(10-22)20-25-19(12-27-20)14-3-2-4-16(21)9-14/h2-9,11-12,23H,1H3,(H,24,26)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFGJNUGFGBKDS-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Cyanovinyl Group Formation: The cyanovinyl group is introduced through a Knoevenagel condensation reaction between an aldehyde and a nitrile.

Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

1.1. Thiazole Ring Formation

The thiazole core with a 3-bromophenyl substituent is synthesized via a Hantzsch-type reaction , where α-bromophenylethanone reacts with thiourea in the presence of iodine as a catalyst . This step establishes the thiazole ring with positional control of the bromophenyl group.

Reaction Details :

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Thiazole Formation | α-bromophenylethanone + thiourea + I₂ | ~80% | Formation of 4-(3-bromophenyl)thiazole-2-amine |

1.2. Vinyl Cyanide Formation

The 2-cyanovinyl group is introduced via a Michael addition or aldol condensation of a cyanoacrylate precursor. The (Z)-configuration is controlled by steric effects or transition metal catalysis (e.g., copper(I) salts).

Reaction Conditions :

-

Reagents : Cyanoacrylate ester, base (e.g., sodium methoxide).

-

Key Factor : Steric hindrance directs syn-addition, ensuring Z-isomerism.

1.3. Amide Coupling

The acetamide moiety is linked to the aniline derivative via amide bond formation using standard coupling reagents (e.g., HATU, EDCI) or acid chloride intermediates .

Reaction Steps :

-

Protection : Aniline amine is protected (e.g., BOC group).

-

Acylation : Coupling with activated acyl chloride.

-

Deprotection : Acidic cleavage of the protecting group.

2.1. NMR Characterization

1H NMR (CDCl₃, 500 MHz):

-

Thiazole protons : δ 7.47 (s, 1H, thiazole CH).

-

Vinyl cyanide : δ 6.8–7.2 (m, 2H, trans-vinyl).

-

Acetamide NH : δ 8.1–8.5 (br s, 1H).

13C NMR :

-

Cyanide carbon : δ ~120 ppm (sp-hybridized).

2.2. Mass Spectrometry

HRMS (ESI⁺):

-

[M + H]⁺: m/z = 456.1 (calculated: 456.0).

3.1. Hydrolysis

-

Conditions : Aqueous acid (HCl) or base (NaOH).

-

Outcome : Conversion to carboxylic acid or hydroxamic acid derivatives.

3.2. Substitution Reactions

The bromophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Example Reaction :

| Reaction Type | Reagents | Product |

|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, arylboronic acid | Aryl-substituted thiazole |

Biological Activity

Thiazole derivatives often exhibit antimicrobial activity , attributed to their ability to disrupt cell membranes or enzyme systems . The acetamide group enhances lipophilicity, potentially improving cellular uptake.

Activity Data :

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Analog (p1) | 10–50 | E. coli |

| Analog (p4) | 5–15 | S. aureus |

Scientific Research Applications

Biological Significance

Recent studies have highlighted the biological significance of (Z)-N-(4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide in various applications:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro tests have demonstrated that derivatives exhibit significant antimicrobial activity, particularly against resistant strains.

- Mechanism of Action : The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways within the pathogens.

Anticancer Activity

The anticancer potential of (Z)-N-(4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide has been assessed using various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).

- In Vitro Studies : Sulforhodamine B assays have shown that certain derivatives possess strong cytotoxic effects, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

- Antimicrobial Evaluation : A study demonstrated that specific derivatives of the compound exhibited promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Screening : Another investigation focused on the anticancer effects of synthesized thiazole derivatives, revealing that compounds with the cyanovinyl group significantly inhibited cell proliferation in MCF7 cells, with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole and phenyl rings can significantly influence biological activity. For instance:

- Bromo Substitution : The presence of bromine at specific positions enhances both antimicrobial and anticancer activities.

- Cyanovinyl Group : This group is essential for increasing lipophilicity and improving cellular uptake.

Mechanism of Action

The mechanism of action of (Z)-N-(4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound might inhibit an enzyme involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a comparative analysis with structurally related compounds, including “(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide” from Catalog of Rare Chemicals (2017) .

Key Findings:

Bioactivity Potential: The bromophenyl and cyanovinyl groups in the primary compound enhance its suitability for targeting enzymes or receptors reliant on halogen bonding (e.g., kinases, GPCRs). In contrast, the methyl and ethyl groups in the compared compound may favor interactions with less sterically demanding targets .

Pharmacokinetic Properties :

- The higher molecular weight and lipophilicity of the primary compound suggest improved membrane permeability but may reduce aqueous solubility, posing challenges for oral bioavailability. The compared compound’s lower molecular weight and moderate LogP could favor better solubility and absorption .

Synthetic Accessibility :

- Introducing the 3-bromophenyl group and maintaining the (Z)-configuration requires specialized coupling reagents and stereoselective conditions, increasing synthetic complexity. The compared compound, with a simpler methyl substitution and standard amide coupling, is more synthetically accessible .

Biological Activity

(Z)-N-(4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide is a synthetic compound that features a thiazole ring, which is known for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound consists of several structural components:

- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Bromophenyl group : Enhances biological activity through electron-withdrawing effects.

- Cyanovinyl moiety : Contributes to the compound's reactivity and potential interactions with biological targets.

The synthesis typically involves multiple steps, including the formation of the thiazole ring via Hantzsch thiazole synthesis, introduction of the cyanovinyl group through Knoevenagel condensation, and amide bond formation through reaction with acyl chlorides.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that various thiazole derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. In particular, compounds with similar structures have been tested using the turbidimetric method, revealing promising results comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Anticancer Activity

The anticancer potential of (Z)-N-(4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide has been evaluated in various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7), melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound demonstrated high in vitro potency against both sensitive and resistant cancer cell lines. Mechanistically, it induces cell death through apoptosis and autophagy pathways .

Table 2: Anticancer Activity in Different Cell Lines

The mechanism by which (Z)-N-(4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit enzymes involved in inflammatory pathways or disrupt cellular signaling associated with cancer proliferation .

Case Studies

- In Vitro Studies : A study conducted on MCF7 cells indicated that the compound significantly reduced cell viability at low concentrations, highlighting its potential as a therapeutic agent against breast cancer .

- In Vivo Studies : In mouse models bearing A375 xenografts, treatment with the compound resulted in a marked reduction in tumor size compared to controls, suggesting effective tumor growth inhibition .

Q & A

Q. Basic

- 1H/13C NMR : Analyze chemical shifts for characteristic peaks:

- MS (ESI) : Confirm molecular weight with [M+H]+ or [M+Na]+ peaks. For example, a compound with m/z 504.1 [M+H]+ matches the theoretical mass .

- HRMS : Validate elemental composition (e.g., C25H26N7OS requires 504.1640; observed 504.1635) .

What strategies are effective in optimizing reaction yields for similar thiazole-containing acetamide derivatives?

Q. Advanced

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for better solubility of intermediates .

- Catalysis : Add triethylamine to neutralize HCl byproducts in acetylation reactions .

- Temperature Control : Extended reflux (e.g., 40 hours) improves cyclization but may require inert atmospheres to prevent decomposition .

- Workup : Trituration with ethanol or ice-water mixtures enhances purity by removing unreacted starting materials .

How can researchers resolve contradictions in spectral data interpretation for Z/E isomerism in such compounds?

Q. Advanced

- NOESY NMR : Detect spatial proximity between the cyanovinyl proton and thiazole protons to confirm the Z-configuration .

- X-ray Crystallography : Resolve ambiguous NMR data by determining dihedral angles (e.g., 66.4° between aromatic rings in related structures) .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for isomer validation.

What methodologies are used to assess the biological activity (e.g., kinase inhibition) of this compound?

Q. Advanced

- Kinase Assays : Use TRK enzyme inhibition assays (IC50 determination) with ATP-competitive binding protocols .

- Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., MTT assays) with dose-response curves (1–100 µM range) .

- SAR Analysis : Modify substituents (e.g., bromophenyl to trifluoromethyl) and correlate with activity changes .

How can computational modeling predict interactions between this compound and biological targets?

Q. Advanced

- Docking Studies : Use AutoDock Vina to model binding poses in kinase active sites (e.g., TRK receptors). Focus on hydrogen bonds with backbone amides and hydrophobic interactions with bromophenyl groups .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .

- Pharmacophore Mapping : Identify critical features (e.g., thiazole ring as hydrogen bond acceptor) using Schrödinger’s Phase .

What are the best practices for analyzing structure-activity relationships (SAR) in derivatives with modified substituents?

Q. Advanced

- Substituent Scanning : Systematically replace the 3-bromophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups and measure activity shifts .

- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using regression models .

- Crystallographic Overlays : Compare X-ray structures of analogs to identify conserved binding motifs .

How should researchers address discrepancies in biological activity data across different studies?

Q. Advanced

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration) .

- Meta-Analysis : Pool data from multiple studies and apply statistical weighting to account for variability .

- Counter-Screen : Test compounds against off-target kinases (e.g., EGFR, VEGFR) to rule out nonspecific effects .

What purification techniques are recommended for similar compounds to ensure high purity?

Q. Methodological

- Recrystallization : Use ethanol or ethyl acetate for polar impurities .

- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 70:30 to 50:50) .

- HPLC : Achieve >95% purity using C18 columns and acetonitrile/water mobile phases .

How can researchers validate the purity and stability of this compound under various storage conditions?

Q. Methodological

- Stability Studies : Store samples at -20°C, 4°C, and 25°C for 1–6 months. Monitor degradation via HPLC .

- Forced Degradation : Expose to heat (60°C), light (UV), and acidic/basic conditions to identify degradation products .

- Karl Fischer Titration : Quantify water content (<0.5% recommended for long-term stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.